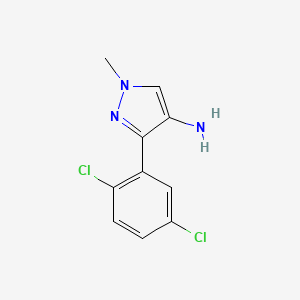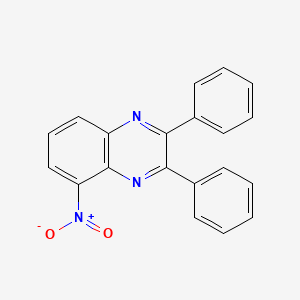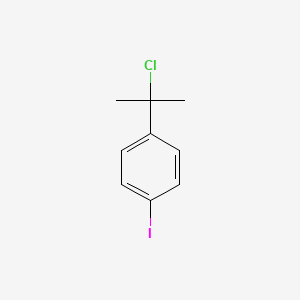
1-(2-chloropropan-2-yl)-4-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloropropan-2-yl)-4-iodobenzene is an organic compound with the molecular formula C9H10ClI. It is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-1-methylethyl group and an iodine atom. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-chloropropan-2-yl)-4-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:
Chlorination: Benzene is first chlorinated to form 1-chloro-4-iodobenzene.
Alkylation: The chlorinated benzene is then subjected to Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 1-chloro-1-methylethyl group.
Industrial Production Methods: Industrial production of 1-(1-chloro-1-methylethyl)-4-iodobenzene typically involves large-scale chlorination and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 1-(2-chloropropan-2-yl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The chlorine and iodine atoms can be reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of compounds like 1-(1-chloro-1-methylethyl)-4-cyanobenzene.
Oxidation: Formation of 1-(1-chloro-1-methylethyl)-4-iodobenzene alcohol or ketone derivatives.
Reduction: Formation of 1-(1-chloro-1-methylethyl)benzene.
科学的研究の応用
1-(2-chloropropan-2-yl)-4-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
作用機序
The mechanism of action of 1-(1-chloro-1-methylethyl)-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine and iodine atoms act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the transition states and intermediates during reactions.
類似化合物との比較
1-Chloro-4-iodobenzene: Lacks the 1-methylethyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1-(1-Chloro-1-methylethyl)benzene: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-1-methylethylbenzene:
Uniqueness: 1-(2-chloropropan-2-yl)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of steric and electronic effects allows for selective reactions that are not possible with simpler benzene derivatives.
特性
分子式 |
C9H10ClI |
|---|---|
分子量 |
280.53 g/mol |
IUPAC名 |
1-(2-chloropropan-2-yl)-4-iodobenzene |
InChI |
InChI=1S/C9H10ClI/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
InChIキー |
JNOPKXRJHITHSF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


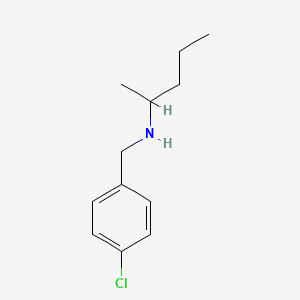
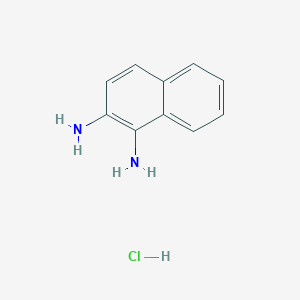
![5H-1,3-dioxolo[4,5-f]benzimidazole-6-thiol](/img/structure/B8640479.png)
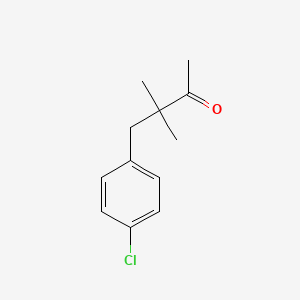
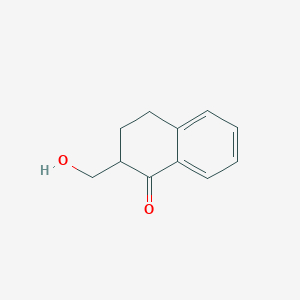
![3-[(Dibenzylamino)oxy]propanoic acid](/img/structure/B8640500.png)
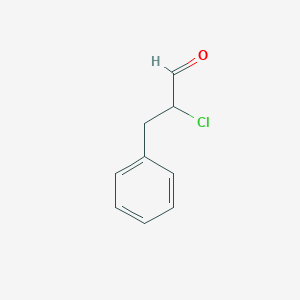
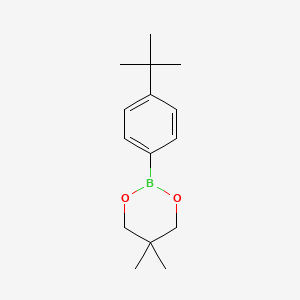
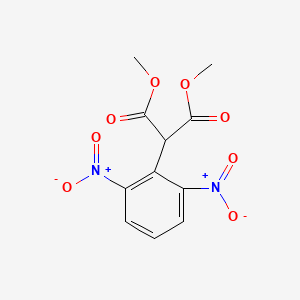
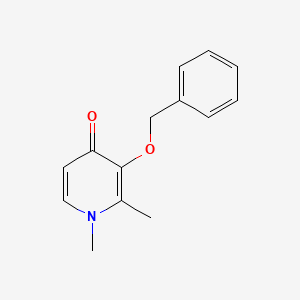
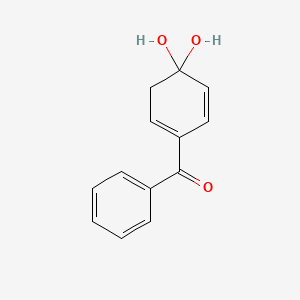
![Tert-butyl[(5-chloro-3-{[3-(propylsulfonyl)phenyl]ethynyl}pyridin-2-yl)oxy]acetate](/img/structure/B8640543.png)
